molecular formula C11H15N3O3 B1442138 2-(4-(Hydroxymethyl)piperidin-1-yl)pyrimidine-5-carboxylic acid CAS No. 1022927-90-7

2-(4-(Hydroxymethyl)piperidin-1-yl)pyrimidine-5-carboxylic acid

Cat. No. B1442138
M. Wt: 237.25 g/mol
InChI Key: XJTDNJBGIGCHHB-UHFFFAOYSA-N
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Description

2-(4-(Hydroxymethyl)piperidin-1-yl)pyrimidine-5-carboxylic acid is a compound that belongs to the class of organic compounds known as piperidines . Piperidines are compounds containing a piperidine ring, which is a saturated aliphatic six-member ring with one nitrogen atom and five carbon atoms .


Molecular Structure Analysis

The molecular structure of this compound includes a piperidine ring attached to a pyrimidine ring via a hydroxymethyl group . The pyrimidine ring is further substituted with a carboxylic acid group .


Chemical Reactions Analysis

While specific chemical reactions involving 2-(4-(Hydroxymethyl)piperidin-1-yl)pyrimidine-5-carboxylic acid are not detailed in the available literature, piperidine derivatives are known to undergo a variety of chemical reactions . These include intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

Scientific Research Applications

Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . They play a significant role in the pharmaceutical industry . Here are some general applications of piperidine derivatives:

  • Pharmaceutical Industry

    • Piperidine derivatives are used in the synthesis of various drugs .
    • They are utilized in different therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
  • Organic Chemistry

    • Piperidine derivatives are important synthetic fragments for designing drugs .
    • They are used in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
    • The methods of application or experimental procedures involve various chemical reactions such as hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .
    • The results or outcomes obtained include the successful synthesis of various piperidine derivatives .
  • Cytotoxicity

    • Piperidine derivatives have been studied for their cytotoxicity .
    • The structure-activity relationship showed that the presence of halogen, carboxyl, nitro, or methyl groups on ring B increased the cytotoxicity of the Piperidine derivatives .
    • The methods of application or experimental procedures involve various chemical reactions and biological assays .
    • The results or outcomes obtained include the successful synthesis of various piperidine derivatives and their cytotoxic effects .
  • Suzuki–Miyaura Coupling

    • Piperidine derivatives are used in Suzuki–Miyaura coupling .
    • One-pot sequential Suzuki–Miyaura coupling and hydrogenation were carried out under mild conditions .
    • The methods of application or experimental procedures involve various chemical reactions such as Suzuki–Miyaura coupling and hydrogenation .
    • The results or outcomes obtained include the successful synthesis of various piperidine derivatives .
  • Medicinal Chemistry

    • Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .
    • More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .
    • The methods of application or experimental procedures involve various chemical reactions and biological assays .
    • The results or outcomes obtained include the successful synthesis of various piperidine derivatives and their pharmacological application .
  • Chemical Synthesis

    • Piperidine derivatives are used in various chemical reactions such as Suzuki–Miyaura coupling and hydrogenation .
    • One-pot sequential Suzuki–Miyaura coupling and hydrogenation were carried out under mild conditions .
    • The results or outcomes obtained include the successful synthesis of various piperidine derivatives .

Future Directions

The future directions in the research of piperidine derivatives like 2-(4-(Hydroxymethyl)piperidin-1-yl)pyrimidine-5-carboxylic acid could involve the development of fast and cost-effective methods for the synthesis of substituted piperidines . Additionally, further exploration of the pharmaceutical applications of these compounds could be another area of focus .

properties

IUPAC Name

2-[4-(hydroxymethyl)piperidin-1-yl]pyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O3/c15-7-8-1-3-14(4-2-8)11-12-5-9(6-13-11)10(16)17/h5-6,8,15H,1-4,7H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJTDNJBGIGCHHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CO)C2=NC=C(C=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(Hydroxymethyl)piperidin-1-yl)pyrimidine-5-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-(Hydroxymethyl)piperidin-1-yl)pyrimidine-5-carboxylic acid
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2-(4-(Hydroxymethyl)piperidin-1-yl)pyrimidine-5-carboxylic acid

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